2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted at position 3 with a 2,3-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further N-substituted with a 4-methylbenzyl group. The 4-methylbenzyl group on the acetamide introduces steric bulk, which could influence target selectivity .
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-7-9-18(10-8-15)13-25-21(28)14-31-24-26-19-11-12-30-22(19)23(29)27(24)20-6-4-5-16(2)17(20)3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRRKTCKWDXKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core substituted with a sulfanyl group and an acetamide moiety. The molecular formula is , with a molecular weight of approximately 440.59 g/mol. Its structural complexity allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.59 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno and pyrimidine rings followed by the introduction of the sulfanyl and acetamide groups. Key reagents often include thiophenes and various coupling agents to ensure high yields and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antitumor and antimicrobial assays:
- Antitumor Activity : In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the inhibition of key enzymes involved in nucleotide synthesis, similar to known antifolates which target thymidylate synthase (TS) and dihydrofolate reductase (DHFR) pathways .
- Antimicrobial Properties : This compound also demonstrates activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thienopyrimidine structure is known to interact with enzymes involved in nucleic acid metabolism. For instance, it may inhibit TS by mimicking substrate analogs .
- Receptor Modulation : The acetamide group may facilitate binding to various receptors or enzymes, modulating their activity and leading to downstream effects in cellular signaling pathways.
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in various biological contexts:
- Study on Anticancer Activity : A study published in 2019 identified this compound as a novel anticancer agent through screening against multicellular tumor spheroids. The results indicated substantial reductions in cell viability compared to controls .
- Antimicrobial Screening : Another study evaluated its antimicrobial properties against clinical isolates of bacteria, demonstrating effective inhibition at concentrations lower than those required for traditional antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
- Compound from : 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Substituent: 4-Ethoxyphenyl at position 3. Key Differences: The hexahydrobenzothieno ring increases conformational flexibility compared to the dihydro system in the target compound.
- Compound from : N-(2,3-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Substituent: 2,3-Dimethylphenyl on the acetamide (vs. 4-methylbenzyl in the target compound). Key Differences: The hexahydro core may reduce planarity, affecting π-π stacking interactions. The 2,3-dimethylphenyl group on the acetamide introduces ortho-substitution, which could hinder binding to flat enzymatic pockets .
- Compound from : N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Substituent: 4-Methoxyphenyl at position 3. Key Differences: Methoxy groups are electron-donating, altering electronic properties compared to the target’s 2,3-dimethylphenyl group. This may modulate interactions with charged residues in binding sites .
Acetamide Side-Chain Modifications
- Compound from : 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Substituent: 4-Nitrophenyl on the acetamide. This could improve binding to polar targets but reduce metabolic stability .
- Compound from : 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Substituent: 4-Trifluoromethoxy on the acetamide. Key Differences: The trifluoromethoxy group introduces both steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Heterocyclic System Variations
- Compound from : N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Core Structure: Triazolo-pyrimidine fused with benzothieno.
Structural and Pharmacokinetic Insights
Table 1: Comparative Analysis of Key Compounds
*Calculated based on analogous structures in .
Hydrogen Bonding and Solubility
The sulfanyl group in the target compound and its analogs can act as a hydrogen-bond acceptor, as seen in crystallographic studies of similar thienopyrimidines . However, the 4-methylbenzyl group reduces overall solubility compared to compounds with polar acetamide substituents (e.g., 4-nitrophenyl in ).
Computational Predictions
AutoDock studies () suggest that the dihydrothienopyrimidine core aligns well with ATP-binding pockets in kinases. The 2,3-dimethylphenyl group may occupy hydrophobic subpockets, while the 4-methylbenzyl group could sterically block non-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
